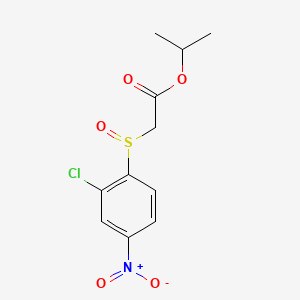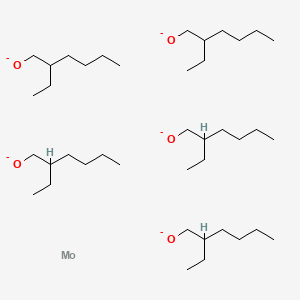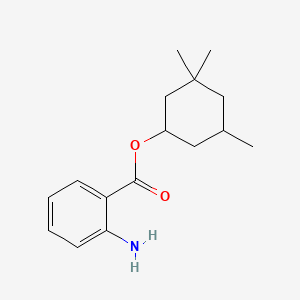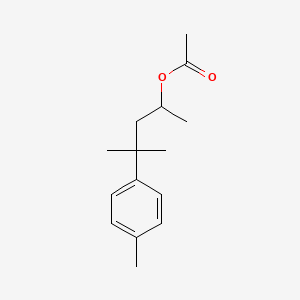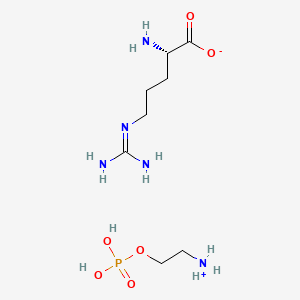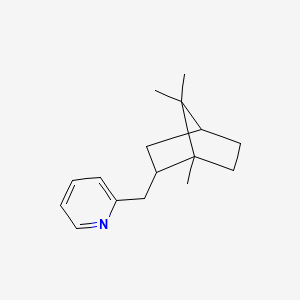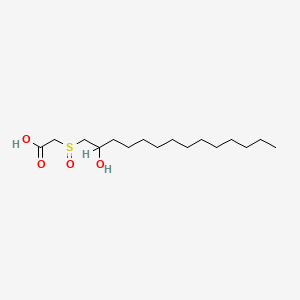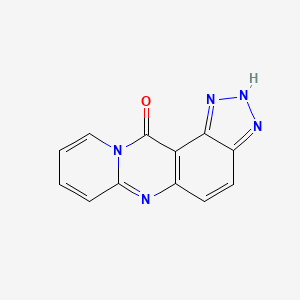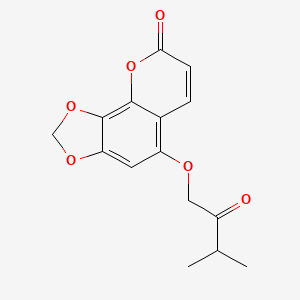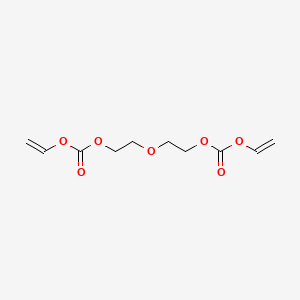
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is a chemical compound with the molecular formula C18H35N2NaO4 and a molecular weight of 366.47127 g/mol . It is known for its amphoteric properties, meaning it can act as both an acid and a base. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate typically involves the reaction of glycine with lauric acid and subsequent treatment with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Solvent: Aqueous or organic solvents like ethanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: Glycine, lauric acid, and sodium hydroxide.
Equipment: Reactors, mixers, and purification units.
Purification: Techniques like crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions to form simpler amines.
Substitution: Nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other organic solvents.
Major Products
Oxidation Products: Oxides and hydroxides.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions.
Biology: Employed in cell culture media and as a stabilizer for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate involves its interaction with various molecular targets:
Molecular Targets: Proteins, enzymes, and cell membranes.
Pathways: Modulates the activity of enzymes and stabilizes protein structures by forming hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
Lauric acid derivatives: Similar in structure but differ in functional groups.
Glycine derivatives: Share the glycine backbone but vary in side chains and functional groups.
Uniqueness
Sodium N-(2-((2-hydroxyethyl)(1-oxododecyl)amino)ethyl)glycinate is unique due to its amphoteric properties, making it versatile in various applications. Its ability to act as both an acid and a base sets it apart from other similar compounds .
Properties
CAS No. |
94087-04-4 |
|---|---|
Molecular Formula |
C18H35N2NaO4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
sodium;2-[2-[dodecanoyl(2-hydroxyethyl)amino]ethylamino]acetate |
InChI |
InChI=1S/C18H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-17(22)20(14-15-21)13-12-19-16-18(23)24;/h19,21H,2-16H2,1H3,(H,23,24);/q;+1/p-1 |
InChI Key |
ONCSWUZFPLDPTJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCNCC(=O)[O-])CCO.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


